Zonampanel

Description

Structure

3D Structure

Properties

IUPAC Name |

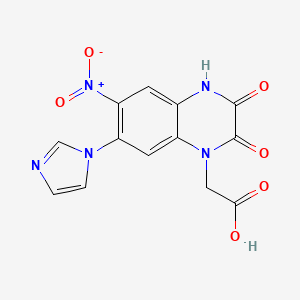

2-(7-imidazol-1-yl-6-nitro-2,3-dioxo-4H-quinoxalin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O6/c19-11(20)5-17-8-4-9(16-2-1-14-6-16)10(18(23)24)3-7(8)15-12(21)13(17)22/h1-4,6H,5H2,(H,15,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXYHZRWPRQLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175232 | |

| Record name | Zonampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210245-80-0 | |

| Record name | Zonampanel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210245-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zonampanel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210245800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zonampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZONAMPANEL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X33544ILS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action

Selective Blockade of AMPA Receptors

Zonampanel functions as a selective competitive antagonist of AMPA receptors. wikipedia.orgguidetopharmacology.orgmybiosource.comciteab.comnih.govnih.gov AMPA receptors are a critical subtype of ionotropic glutamate (B1630785) receptors, which are integral to mediating fast excitatory neurotransmission throughout the brain. wikipedia.orgepa.govguidetopharmacology.orgmedicaljournals.se By binding to and blocking these receptors, this compound interferes with the normal signaling pathways that rely on AMPA receptor activation. wikipedia.org

Glutamate serves as the primary excitatory neurotransmitter in the mammalian central nervous system. epa.govmedicaljournals.seguidetopharmacology.org Its binding to postsynaptic AMPA receptors facilitates the rapid influx of sodium ions into neurons, leading to depolarization and the generation of excitatory postsynaptic potentials (EPSPs). guidetopharmacology.org This process is crucial for rapid neuronal communication, learning, and memory. guidetopharmacology.orgmedicaljournals.se By selectively blocking AMPA receptors, this compound effectively inhibits this glutamate-mediated excitatory neurotransmission. wikipedia.org The blockade of AMPA receptors has been shown to reliably inhibit epileptiform discharges, highlighting their significant role in pathological neuronal excitation. nih.gov

Beyond directly inhibiting postsynaptic receptor activation, this compound's mechanism of action also contributes to reducing excessive glutamate release. wikipedia.org Excessive release of endogenous glutamate is a well-established pathological event implicated in a wide array of acute and chronic neurodegenerative disorders, including cerebral ischemia, epilepsy, Parkinson's disease, and Alzheimer's disease. f1000research.comciteab.com In conditions such as cerebral ischemia, an overabundance of glutamate can lead to over-stimulation of excitatory amino acid (EAA) receptors, contributing to irreversible ischemic damage. citeab.com By modulating AMPA receptor activity, this compound can help to mitigate this detrimental surge in extracellular glutamate, thereby potentially offering neuroprotective effects. wikipedia.org

Neurobiological Implications of AMPA Receptor Modulation

The modulation of AMPA receptors by compounds like this compound carries significant neurobiological implications, particularly concerning neuronal excitability in various pathological contexts.

This compound's ability to reduce excitatory neurotransmission by blocking AMPA receptors is believed to be the basis for its potential therapeutic utility in conditions characterized by excessive neuronal excitability. wikipedia.org AMPA receptors are pivotal in the synchronization and propagation of epileptic seizures. epa.gov Therefore, antagonists like this compound have been investigated as potential antiepileptic drugs. wikipedia.org Furthermore, the neuroprotective effects observed with AMPA receptor blockade, stemming from the reduction of excitotoxicity, have been studied in the context of cerebral ischemia (stroke) and other neurodegenerative diseases where glutamate excitotoxicity plays a role. wikipedia.org Increased neuronal excitability is a hallmark of various neuropathies, and modulating ion channels, such as those associated with AMPA receptors, can offer insights into the molecular and cellular underpinnings of these conditions.

This compound is characterized as a selective antagonist of the AMPA receptor. mybiosource.comciteab.comnih.gov This selectivity implies that its primary pharmacological effects are mediated through its interaction with AMPA receptors, with minimal significant binding or activity at other major excitatory neurotransmitter receptor types, such as N-methyl-D-aspartate (NMDA) or kainate receptors. While specific comparative quantitative data (e.g., IC50 values) for this compound across a broad panel of receptor targets were not detailed in the provided research findings, its classification as a "selective" AMPA antagonist supports its focused mechanism. mybiosource.comciteab.comnih.gov It is important to note that research has indicated this compound's interaction with certain transporters, specifically inhibiting human MRP4-mediated transport and the uptake of typical substrates by Oat1, Oat2, and Oat3. However, these interactions are distinct from its primary action on neurotransmitter receptors.

Preclinical Research and Experimental Methodologies

In Vivo Efficacy Studies in Neurological Disease Models

In vivo models are crucial for replicating the complex physiological and pathological processes observed in human neurological conditions, allowing for a more realistic assessment of potential therapeutic interventions. gavinpublishers.comf1000research.com

Preclinical studies on zonampanel have frequently utilized animal models of cerebral ischemia and stroke, including models of permanent and transient focal ischemia, such as middle cerebral artery occlusion (MCAO), and thromboembolic stroke. nih.govf1000research.comajnr.orgjoseroda.com

Table 1: Infarct Volume Reduction by this compound in Focal Ischemia Models

| Model Type | Administration Time Window | Infarct Volume Reduction | Time Point of Assessment | Source |

| Permanent and Transient Focal Ischemia | Up to 2 hours post-onset | 30-40% | 1 week | nih.govajnr.org |

| General AMPA Antagonist Studies (Overall) | N/A | 20-60% | N/A | ajnr.org |

Beyond reducing tissue damage, this compound has also been shown to improve neurological deficits in animal models of stroke. In both permanent and transient focal ischemia models, the administration of this compound up to 2 hours after onset led to a 30-40% improvement in neurological deficits at one week. nih.govajnr.org Furthermore, in a rat model of collagenase-induced intracerebral hemorrhage, this compound groups scored significantly better in neurological deficit assessments compared to saline groups at 14 days. nih.gov

Table 2: Neurological Deficit Improvement by this compound

| Model Type | Administration Time Window | Neurological Deficit Improvement | Time Point of Assessment | Source |

| Permanent and Transient Focal Ischemia | Up to 2 hours post-onset | 30-40% | 1 week | nih.govajnr.org |

| Collagenase-induced Intracerebral Hemorrhage (Rat) | 24-hour intravenous infusion | Significantly better scores | 14 days | nih.gov |

A critical aspect of neuroprotective agents in stroke is their potential impact on intracerebral hemorrhage (ICH), a common complication in stroke patients. Preclinical studies have indicated that this compound does not exacerbate intracerebral hemorrhage. amazonaws.comnih.gov In a rat model of collagenase-induced ICH, morphologically determined hematoma volumes after 24 hours were compared between groups. While heparin significantly enlarged hematoma volume, neither 20 mg/kg/h nor 40 mg/kg/h doses of this compound affected hematoma size. nih.gov These findings suggest that this compound may accelerate recovery without increasing bleeding in the brain. nih.gov

Table 3: Effect of this compound on Intracerebral Hemorrhage Volume

| Treatment Group | Effect on Hematoma Volume (24h post-ICH) | Source |

| This compound | No exacerbation | amazonaws.comnih.gov |

| Heparin | Enlarged volume | nih.gov |

The combination of neuroprotective agents with thrombolytic therapies like tissue plasminogen activator (t-PA) is a promising strategy for acute ischemic stroke, aiming to restore blood flow and protect brain tissue. joseroda.comlitfl.comj-stroke.org this compound has shown synergistic potential with thrombolytic agents. In a rat model of thromboembolic stroke, this compound improved outcome and enhanced the efficacy of t-PA. nih.govajnr.org Experimental studies have demonstrated that combining thrombolysis with neuroprotectors, including AMPA receptor antagonists, can yield beneficial effects superior to monotherapy. joseroda.com The ARTIST+ study, for instance, investigated the combination of YM872 (this compound) with intravenous recombinant tissue plasminogen activator (rtPA). joseroda.com

AMPA receptors are integral to synaptic transmission and plasticity, and their excessive activation is associated with excitotoxicity, which plays a role in various neurological disorders, including epilepsy. researchgate.netwikipedia.org AMPA receptor antagonists, as a class of compounds, are recognized for their anticonvulsant effects and their potential utility in seizure protection. researchgate.netwikipedia.org Preclinical research in antiepileptic drug development commonly employs various animal models to screen for anticonvulsant activity, such as the maximal electroshock (MES) model, the pentylenetetrazol (PTZ) model, the 6-Hz model, and kindling models. nih.govnih.gov While AMPA receptor antagonists are a focus in epilepsy research, specific preclinical efficacy data for this compound in models of epilepsy and seizure activity were not found in the provided research.

Models of Neurodegenerative Conditions

This compound has been explored as a neuroprotective agent, notably in models pertinent to ischemic stroke. fishersci.ca Ischemic stroke, a significant neurodegenerative condition, involves a cascade of events that lead to neuronal damage. While specific detailed findings on this compound's direct impact on various neurodegenerative conditions beyond ischemic stroke are not extensively detailed in the available literature, its mechanism as an AMPA receptor antagonist suggests a role in mitigating excitotoxicity, a common pathway in many neurodegenerative processes. fishersci.ca

Models of Demyelinating Disorders

This compound has been studied as part of combination therapies in preclinical models of demyelinating diseases, such as those mimicking aspects of multiple sclerosis (MS) and secondary degeneration following neurotrauma. nih.govfishersci.cawikiwand.com Demyelinating disorders are characterized by the loss of the myelin sheath that insulates axons, leading to impaired nerve transmission and neurological deficits. researchgate.netdovepress.comsigmaaldrich.com Oxidative damage and excessive calcium influx are recognized as key contributors to myelin damage and oligodendrocyte vulnerability in these conditions. nih.govwikiwand.comuni.lu

In models of demyelinating disease, such as the cuprizone (B1210641) model, oxidative damage is a prominent feature, often exacerbated by an excessive influx of calcium ions (Ca²⁺). nih.gov Oligodendroglia, the myelin-producing cells in the central nervous system, are particularly susceptible to this excessive Ca²⁺ influx. nih.govdovepress.com Preclinical investigations utilizing a combination of ion channel inhibitors, including this compound, Lomerizine (B1675043), and Brilliant Blue G, aimed to assess their collective impact on oxidative damage and calcium flux. nih.gov The administration of cuprizone in these models resulted in increased protein nitration and DNA damage, indicators of oxidative stress. nih.gov Treatment with the ion channel inhibitor combination significantly lowered protein nitration. nih.gov Furthermore, it was observed that inhibiting ionic flux through all three channels was crucial to prevent lipid peroxidation, another marker of oxidative damage. nih.gov Excess intracellular Ca²⁺ is known to contribute to mitochondrial dysfunction and subsequent oxidative damage, including lipid peroxidation. wikiwand.com

Table 1: Effects of Ion Channel Inhibitor Combination (including this compound) on Oxidative Damage Markers in Demyelinating Models

| Marker of Oxidative Damage | Cuprizone Administration (Control) | Ion Channel Inhibitor Combination Treatment | Reference |

| Protein Nitration | Increased | Significantly lowered | nih.gov |

| DNA Damage | Increased | Not explicitly stated as reversed by combination alone, but implied by reduction in protein nitration | nih.gov |

| Lipid Peroxidation (HNE) | Increased | Limited (only by combination of all three inhibitors) | nih.gov |

Demyelinating conditions are often characterized by a reduction in the density of oligodendrocytes and their precursor cells (OPCs), along with structural alterations to myelin. nih.govdovepress.com In the cuprizone model, a decrease in the density of oligodendrocytes and OPCs was observed following cuprizone administration. nih.gov Treatment with the ion channel inhibitor combination, which included this compound, demonstrably increased the density of OPCs. nih.gov Additionally, cuprizone induced alterations in the structure of the Node of Ranvier and reduced myelin basic protein (MBP) immunoreactivity. nih.govfishersci.ca The combination therapy was effective in reducing the number of atypical Node of Ranvier complexes. nih.gov Moreover, treatment with all three calcium channel inhibitors in combination was found to reduce myelin decompaction and the lengthening of Nodes of Ranvier. wikiwand.com

Table 2: Effects of Ion Channel Inhibitor Combination (including this compound) on Oligodendroglial Densities and Myelin Structures in Demyelinating Models

| Parameter | Cuprizone Administration (Control) | Ion Channel Inhibitor Combination Treatment | Reference |

| Oligodendrocyte Density | Decreased | Not explicitly stated as restored by combination alone, but OPC density increased | nih.gov |

| Oligodendrocyte Precursor Cell (OPC) Density | Decreased | Increased | nih.gov |

| Node of Ranvier Structure | Altered / Atypical complexes | Reduced number of atypical complexes / Restored Ankyrin G length | nih.gov |

| Myelin Decompaction | Increased | Reduced (with all three inhibitors) | wikiwand.com |

| Myelin Basic Protein (MBP) Immunoreactivity | Reduced | Not explicitly stated as restored by combination alone | nih.govfishersci.ca |

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Systems

Pharmacokinetic (PK) and pharmacodynamic (PD) characterization are fundamental aspects of preclinical drug development, providing crucial insights into how a drug behaves within the body and its biological effects.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Role of Organic Anion Transporters (OATs, MRPs, BCRP) in Renal Clearance

The renal clearance of this compound involves a complex interplay of various organic anion transporters (OATs), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP).

In Human Studies: this compound is transported by human organic anion transporter 1 (OAT1) and OAT3, which are crucial for its renal excretion. However, human OAT2 does not appear to transport this compound. nih.gov Investigations into apical transport mechanisms revealed that organic anion transporter 4 (OAT4) transports this compound through an exchange mechanism with dicarboxylates, suggesting a role in reabsorption rather than secretion. nih.gov Among the efflux transporters, this compound was found to selectively inhibit the activity of MRP4 (ABCC4) with an inhibition constant (Ki) of 41.3 µM. Significant transport of [14C]this compound was observed specifically for MRP4, exhibiting a Michaelis-Menten constant (Km) of 33.7 µM. While MRP2 (ABCC2) and BCRP (ABCG2) were also examined, MRP4 emerged as the primary apical efflux transporter contributing to the active renal tubular secretion of this compound in humans, acting in concert with basolateral uptake transporters and the apical reabsorption transporter OAT4. nih.gov

In Rat Studies: In rats, this compound is taken up from the blood into proximal tubular cells via Oat1 and Oat3. Uniquely in rats, this compound is also transported into hepatocytes via Oat2 and Oat3, a characteristic not observed in humans. nih.gov In vitro studies using cells expressing rat Oat1, Oat2, and Oat3 demonstrated that this compound inhibited the uptake of typical substrates by these transporters, with Ki values ranging from 7.02 to 10.4 µM. A time- and saturable concentration-dependent uptake of [14C]this compound was observed in these cells, with Km values between 13.4 and 53.6 µM. nih.gov In vivo experiments in rats showed that co-administration of probenecid (B1678239) or cimetidine (B194882) decreased the intrinsic clearance for both renal secretion and biliary excretion of this compound, further confirming the involvement of OATs in its disposition. nih.gov

Table 1: Key Transporter Interactions of this compound

| Transporter (Species) | Location/Role | Interaction Type | Ki / Km Value (µM) | Mechanism/Effect | Source |

| hOAT1 (Human) | Basolateral uptake (renal) | Transported | N/A | Contributes to renal excretion | nih.gov |

| hOAT3 (Human) | Basolateral uptake (renal) | Transported | N/A | Contributes to renal excretion | nih.gov |

| hOAT4 (Human) | Apical (renal) | Transported | N/A | Reabsorption via dicarboxylate exchange | nih.gov |

| hMRP4 (Human) | Apical efflux (renal) | Inhibited, Transported | Ki = 41.3, Km = 33.7 | Active renal tubular secretion | nih.gov |

| rOat1 (Rat) | Basolateral uptake (renal) | Inhibited, Transported | Ki = 7.02-10.4, Km = 13.4-53.6 | Uptake into proximal tubular cells | nih.gov |

| rOat2 (Rat) | Basolateral uptake (hepatic) | Inhibited, Transported | Ki = 7.02-10.4, Km = 13.4-53.6 | Uptake into hepatocytes | nih.gov |

| rOat3 (Rat) | Basolateral uptake (renal, hepatic) | Inhibited, Transported | Ki = 7.02-10.4, Km = 13.4-53.6 | Uptake into proximal tubular cells and hepatocytes | nih.gov |

Analysis of Interspecies Differences in Pharmacokinetics

Significant interspecies differences exist in the pharmacokinetics of this compound, particularly concerning its excretion. These differences can be attributed to variations in the substrate selectivity and tissue distribution of organic anion transporters across species. nih.gov For instance, in rats, Oat2 and Oat3 facilitate the uptake of this compound into hepatocytes, leading to partial biliary elimination, a pathway not observed in humans where OAT2 does not transport this compound. nih.gov This highlights the importance of considering species-specific transporter expression and function when extrapolating preclinical pharmacokinetic data to humans.

Table 2: Interspecies Pharmacokinetic Differences for this compound

| Species | Primary Excretion Pathway | Secondary Excretion Pathway | Key Transporters Involved (Renal) | Key Transporters Involved (Hepatic) | Distinct PK Feature | Source |

| Human | Urine (unchanged) | Negligible | OAT1, OAT3 (uptake); MRP4 (efflux); OAT4 (reabsorption) | Not significantly transported by OAT2 | Almost exclusively renal excretion | nih.govnih.gov |

| Rat | Urine (unchanged) | Bile (unchanged) | Oat1, Oat3 (uptake) | Oat2, Oat3 (uptake) | Significant biliary excretion via Oat2/3 | nih.gov |

In Vivo Pharmacodynamic Assessments and Target Engagement

This compound acts as a competitive antagonist of the AMPA receptor, a key target in neuroprotection research. wikipedia.orgnih.govnih.gov Preclinical studies have demonstrated its neuroprotective effects in various experimental models of ischemic stroke. researchgate.netajnr.orgnih.gov For example, when administered up to 2 hours after permanent and transient focal ischemia in animal models, this compound reduced infarct volume and improved neurologic deficit by 30-40% at one week. ajnr.org It also showed efficacy in a rat model of thromboembolic stroke and enhanced the effectiveness of tissue plasminogen activator (t-PA). ajnr.org

Beyond stroke, this compound has been investigated in combination therapies for neurotrauma. In studies involving partial optic nerve transection, a combination therapy including this compound (YM872), lomerizine hydrochloride (a voltage-gated calcium channel inhibitor), and oxidized adenosine (B11128) triphosphate (oxATP, a P2X7 receptor antagonist) collectively mitigated secondary degeneration. This combinatorial approach led to a reduction in myelin decompaction, a decrease in the lengthening of Nodes of Ranvier, and lowered CML immunoreactivity (an indicator of oxidative stress) in oligodendroglia of the ventral optic nerve, suggesting beneficial effects on white matter integrity and function. rsc.orgnih.gov

The concept of target engagement is critical in preclinical drug discovery to correlate in vivo efficacy with the selective binding of a compound to its target protein. biolivz.comxtalks.com Measuring target engagement helps researchers select and rank compounds based on their probability of success in achieving the desired therapeutic effect. biolivz.com

Methodological Considerations in Preclinical Study Design

The design of preclinical studies for compounds like this compound requires careful consideration of animal model selection, validation, and control over physiological variables to ensure the translatability and reproducibility of findings.

Control of Physiological Variables in Experimental Settings

To ensure the homogeneity and reproducibility of lesions and to minimize variability in preclinical experimental settings, rigorous control of physiological variables is paramount. joseroda.com Factors that can significantly influence the extent and progression of a lesion, and thus the outcome of a neuroprotective intervention, include:

Cranial and Body Temperature: Maintaining stable temperature is critical, as even small fluctuations can impact ischemic injury. joseroda.com

Blood Pressure: Blood pressure directly affects cerebral perfusion and thus the severity of ischemic damage. joseroda.com

Glycemia: Blood glucose levels are a known modulator of ischemic injury and outcome. joseroda.com

Blood Gases and pH: These parameters are vital for maintaining physiological homeostasis and cellular function during experimental procedures. joseroda.com

Beyond these physiological parameters, other variables such as the age and sex of the animals, the precise location of arterial occlusion in stroke models, and the exact timing of drug administration are also meticulously controlled in well-designed preclinical studies. nih.govjoseroda.com It is noteworthy that the therapeutic window for drug administration in animal studies is often much narrower and more precisely controlled (e.g., immediate administration post-insult) compared to clinical practice, where treatment may be delayed. ajnr.orgjoseroda.com This difference in administration protocols is a significant consideration when attempting to bridge the gap between preclinical findings and clinical outcomes. joseroda.com

Clinical Research and Translational Trajectory

Clinical Development Phases and Current Status

Zonampanel's clinical development reached a maximum of Phase II across all investigated indications nih.gov. The compound was primarily advanced by Yamanouchi/Astellas Pharma wikipedia.orgpatsnap.comncats.io.

This compound progressed into Phase II clinical trials, particularly for its neuroprotective effects in patients experiencing acute ischemic stroke ncats.ioncats.ioncats.io. Notable Phase II investigations included the AMPA Receptor Antagonist Treatment in Ischemic Stroke Trial (ARTIST+) and the AMPA Receptor Antagonist Treatment in Ischemic Stroke with MR imaging (ARTIST MRI) ajnr.orgnih.gov. These trials aimed to evaluate the drug's effects on lesion volume in acute ischemic stroke patients patsnap.com.

Table 1: Key Clinical Trials of this compound

| Trial Name / Identifier | Indication | Phase | Status | Primary Focus |

| NCT00044070 | Acute Ischemic Stroke | Phase II | Completed | Evaluate effects on lesion volume by MRI in acute ischemic stroke patients patsnap.com |

| ARTIST+ | Acute Ischemic Stroke | Phase II | Terminated | Compare t-PA with and without YM-872 treatment ajnr.orgnih.gov |

| ARTIST MRI | Acute Ischemic Stroke | Phase II | Terminated | MRI study for acute ischemic stroke treatment ajnr.orgnih.gov |

Despite initial progression into Phase II studies, this compound did not advance to Phase III clinical trials nih.govpatsnap.com. Its highest achieved clinical development phase was Phase II nih.gov.

The development of this compound was ultimately discontinued (B1498344) wikipedia.orgncats.iopatsnap.comncats.ionih.gov. This termination was primarily attributed to the occurrence of severe side effects observed in patients, which included hallucinations, agitation, and catatonia wikipedia.orgncats.ioncats.io. Furthermore, trials were halted due to a lack of convincing efficacy and an unfavorable adverse effect-to-benefit ratio in the context of stroke treatment nih.govsemanticscholar.org.

Clinical Efficacy Assessments in Specific Patient Populations

In preclinical studies, this compound demonstrated neuroprotective effects in animal models of cerebral ischemic tissue injury, including focal cerebral ischemia ncats.ioncats.ioncats.ioajnr.orgnih.govsemanticscholar.org. Administration of this compound up to two hours after permanent and transient focal ischemia in animal models resulted in a 30-40% decrease in infarct volume and neurological deficit at one week ajnr.org. It also showed improvement in a rat model of thromboembolic stroke and enhanced the efficacy of tissue plasminogen activator (t-PA) ajnr.org. However, these promising preclinical results did not translate into significant clinical efficacy in human trials for acute ischemic stroke nih.govsemanticscholar.org. The trials were terminated due to the aforementioned ineffectiveness and severe adverse effects wikipedia.orgncats.ioncats.ionih.govsemanticscholar.org.

Compound Names and PubChem CIDs

Exploration in Other Neurological Conditions

While this compound's primary focus in clinical development was as a neuroprotective agent for ischemic stroke, its fundamental mechanism of action—modulating excitatory neurotransmission by blocking AMPA receptors—suggested broader therapeutic applicability in conditions characterized by neuronal hyperexcitability. ontosight.ai Consequently, research also explored its potential as an antiepileptic drug. ontosight.ai The drug's ability to reduce excitotoxicity, a key factor in neuronal damage, underpinned its investigation in cerebral ischemia. ontosight.ai Despite preclinical promise in various animal models of stroke, where it demonstrated neuroprotective effects by reducing infarct size and improving neurological outcomes, this compound did not successfully advance to clinical development for stroke therapy. nih.govsemanticscholar.org

Clinical Safety and Adverse Event Profiles

Clinical trials involving this compound were ultimately terminated early due to the manifestation of severe adverse events. wikipedia.org The decision to halt development was specifically attributed to an unfavorable "increased adverse effect to benefit ratio" observed in stroke patients. nih.govsemanticscholar.org

Neurological and Psychiatric Adverse Event Manifestations

During its clinical investigation, this compound was associated with significant neurological and psychiatric adverse events. These severe side effects included hallucinations, agitation, and catatonia. wikipedia.org The occurrence of such profound central nervous system disturbances contributed directly to the discontinuation of its clinical trials. wikipedia.org

Comparative Safety Analyses with Other AMPA Receptor Antagonists

This compound (YM872) was designed to address the poor solubility issues encountered with earlier quinoxalinedione (B3055175) AMPA receptor antagonists like NBQX, through the incorporation of a hydrophilic acetic acid side chain. researchgate.net However, despite this chemical optimization, the clinical safety profile of this compound proved challenging.

A detailed comparison of psychiatric and behavioral TEAEs between perampanel (B3395873) and placebo groups is presented in the table below. These events, particularly hostility and aggression, showed a dose-response relationship with perampanel. nih.govnih.gov

| Adverse Event Category (SMQ) | Perampanel 8 mg (%) | Perampanel 12 mg (%) | Placebo (%) |

| Overall Psychiatric TEAEs | 17.2 | 22.4 | 12.4 |

| Hostility/Aggression (Narrow) | 2.8 | 6.3 | 0.7 |

| Hostility/Aggression (Narrow-and-Broad) | 12.3 | 20.4 | 5.7 |

| Discontinuation due to Psychiatric AEs | 1.6 | 1.6 | 0.7 |

| Serious Psychiatric AEs | 0.7 | 0.7 | 0.2 |

Note: Data for perampanel is from pooled Phase III studies in partial seizure patients. nih.govresearchgate.netnih.gov

Beyond psychiatric effects, other adverse events significantly associated with perampanel treatment included dizziness, ataxia, somnolence, irritability, and weight increase. nih.gov While direct comparative data on the severity and spectrum of adverse events between this compound and other AMPA receptor antagonists like perampanel are not extensively detailed in public domain, the explicit mention of "severe side effects including hallucinations, agitation, and catatonia" for this compound wikipedia.org highlights a particularly challenging safety profile that ultimately led to its discontinuation.

Impact of Adverse Event Burden on Clinical Feasibility

The significant burden of adverse events, specifically the severe neurological and psychiatric manifestations, directly impeded the clinical feasibility of this compound. The early termination of its clinical trials was a direct consequence of these severe side effects, coupled with a perceived lack of sufficient efficacy, resulting in an unfavorable risk-benefit ratio. wikipedia.orgnih.govsemanticscholar.org This outcome underscores a critical challenge in neuroprotective drug development, where agents effective in preclinical models often fail in human trials due to unacceptable side effect profiles or narrow therapeutic windows. nih.gov The high incidence and severity of adverse events associated with this compound rendered its continued development unfeasible, preventing its progression beyond Phase 2. medchemexpress.com

Translational Challenges and Future Research Directions

Emerging Avenues in Glutamatergic Neuropharmacology

Glutamate (B1630785), as the brain's primary excitatory neurotransmitter, plays a pivotal role in fundamental processes such as synaptic plasticity, learning, and memory. nih.govfishersci.co.ukguidetopharmacology.orgmims.com Dysregulation of glutamatergic signaling is a hallmark of numerous neurological and psychiatric disorders, including schizophrenia, anxiety disorders, neurodegenerative diseases, stroke, and epilepsy. nih.govfishersci.co.ukguidetopharmacology.orgmims.comfishersci.bewikipedia.org Consequently, the pharmacological modulation of the glutamatergic system represents a significant and ongoing area of therapeutic investigation. nih.govfishersci.co.ukmims.comfishersci.bewikipedia.orgwikipedia.orgwikidata.org Future research in this domain is exploring diverse strategies beyond traditional approaches, focusing on more nuanced and targeted interventions. These emerging avenues include the exploration of metabotropic glutamate receptor modulators, the development of novel AMPA receptor antagonists with improved therapeutic indices, and the investigation of combination therapies for complex neurological disorders. nih.govfishersci.co.uk

Exploration of Metabotropic Glutamate Receptor Modulators

Metabotropic glutamate receptors (mGluRs) are a family of G-protein-coupled receptors that serve a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. mims.comwikidata.orgnih.gov Unlike ionotropic glutamate receptors, mGluRs exert their effects through intracellular second messenger pathways or by directly modulating ion channel activity, offering a more subtle and fine-tuned control over neuronal responses. mims.com Dysfunctions within the mGluR system have been implicated in the etiology of various CNS disorders, including schizophrenia, addiction, major depressive disorder, anxiety, Fragile X Syndrome, Parkinson's disease, Alzheimer's disease, and pain. mims.comwikidata.orgnih.gov

Targeting mGluRs presents an attractive alternative to direct ionotropic receptor blockade, which can often lead to severe side effects due to the widespread physiological importance of ionotropic receptors. wikidata.org Significant research efforts are dedicated to identifying and characterizing subtype-selective agonists, antagonists, and allosteric modulators (positive allosteric modulators, PAMs; negative allosteric modulators, NAMs) for specific mGluR subtypes. wikipedia.orgwikidata.orgnih.govwikidata.orgnih.gov For instance, mGluR2/3 agonists have demonstrated the ability to reduce excessive glutamate release from presynaptic terminals, thereby mitigating excitotoxicity and fostering both structural and functional synaptic plasticity. guidetopharmacology.org Similarly, mGlu5 receptors are under investigation as therapeutic targets for neurodegenerative diseases, with novel allosteric modulators showing promise in improving cognitive performance and reducing disease-related pathology in preclinical models. wikidata.org The development of such selective modulators aims to achieve therapeutic benefits by restoring glutamatergic homeostasis without widespread disruption of normal brain function.

Development of Novel AMPA Receptor Antagonists with Improved Therapeutic Indices

AMPA receptors are integral to fast excitatory neuronal transmission and synaptic plasticity in the central nervous system. wikipedia.orgfishersci.caguidetopharmacology.orgnih.gov While AMPA receptor antagonists, such as Zonampanel (also known as YM872), have demonstrated neuroprotective potential in conditions like cerebral ischemia/stroke and possess antiseizure effects in models of epilepsy, their clinical translation has been challenging. wikipedia.orgwikipedia.orgbio-techne.comsenescence.info A primary obstacle has been the narrow therapeutic index associated with many early-generation AMPA receptor antagonists, leading to dose-limiting central nervous system depressant effects and other adverse events. fishersci.befishersci.caguidetopharmacology.orgwikipedia.org For example, clinical trials for this compound in acute stroke were terminated due to severe side effects. bio-techne.comcenmed.com

Current research is intensely focused on developing novel AMPA receptor antagonists that exhibit improved therapeutic indices, aiming to maintain efficacy while minimizing undesirable side effects. fishersci.cawikipedia.orgtocris.com A promising strategy involves the development of Transmembrane AMPA Receptor Regulatory Protein (TARP)-dependent AMPA receptor antagonists (TDAAs). tocris.com These compounds, particularly those selective for TARP gamma-8 (γ-8), are designed to modulate AMPA receptors in a region-specific manner, potentially enhancing the therapeutic window. tocris.com By selectively targeting AMPA receptors associated with specific TARPs, researchers aim to achieve localized modulation of glutamatergic activity, thereby reducing widespread CNS depression and motor impairment observed with less selective agents. Preclinical studies with compounds like LY3130481 (CERC-611) and JNJ-55511118 have shown anticonvulsant efficacy in rodent seizure models without inducing significant motor impairment, highlighting the potential of this targeted approach to overcome previous translational hurdles. tocris.com

Research into Combination Therapies for Complex Neurological Disorders

The intricate and often multifactorial nature of neurological disorders suggests that single-target therapeutic strategies may have inherent limitations. guidetopharmacology.orgmims.comidrblab.net Consequently, research into combination therapies is gaining momentum as a promising avenue to address the complex pathophysiological mechanisms underlying these conditions. guidetopharmacology.orgwikipedia.orgmims.comidrblab.netamericanelements.commims.com In the context of glutamatergic neuropharmacology, this involves strategies that combine glutamatergic agents with other classes of drugs or that simultaneously target multiple aspects of glutamatergic dysfunction. guidetopharmacology.orgmims.comamericanelements.commims.com

A key rationale for combination therapy is the potential for synergistic effects, where different mechanisms of action complement each other to achieve enhanced efficacy and broader therapeutic benefits. wikipedia.orgmims.comamericanelements.com For instance, in Alzheimer's disease, the combination of NMDA receptor antagonists (e.g., Memantine) with acetylcholinesterase inhibitors has demonstrated synergistic neuroprotective effects and improved cognitive outcomes in experimental models. guidetopharmacology.orgmims.comamericanelements.com This approach leverages distinct pharmacological pathways to combat disease progression. Preclinical studies have also shown that combining AMPA receptor antagonists, such as Perampanel (B3395873), with other antiepileptic drugs like carbamazepine, phenytoin, or valproate can lead to enhanced seizure protection. wikipedia.org Beyond pharmacological agents, research is also exploring the integration of neuroprotective compounds with anti-inflammatory drugs or antioxidants to mitigate neuroinflammation and oxidative stress, which are often co-occurring pathological processes. americanelements.com Furthermore, innovative strategies, including combined cell therapies, are being investigated, demonstrating enhanced functional recovery and reduction of brain lesions in models of neurological disorders like stroke. idrblab.net The overarching goal of these combination approaches is to restore glutamatergic homeostasis and protect against excitotoxic neuronal cell death, while concurrently addressing other contributing pathological pathways, thereby offering more comprehensive and effective treatment options. fishersci.co.ukamericanelements.com

Compound Names and PubChem CIDs

Q & A

Q. Methodological Considerations

- Control Groups : Include wild-type p62 and vehicle-treated cohorts to isolate ZZ-domain-specific effects.

- Dosage Optimization : Start with 10–50 mg/kg intraperitoneal administration, adjusting based on pharmacokinetic profiling (e.g., plasma half-life, blood-brain barrier penetration) .

How can researchers resolve contradictory data on this compound’s neuroprotective effects across different disease models?

Advanced Research Focus

Discrepancies in neuroprotection may arise from model-specific pathophysiology (e.g., tauopathy vs. TDP-43 proteinopathy) or variations in dosing regimens. Implement a triangulation approach :

Meta-Analysis : Aggregate data from preclinical studies (e.g., ALS vs. Alzheimer’s models) to identify dose-response patterns or confounding variables (e.g., genetic background of transgenic mice) .

Pathway-Specific Profiling : Use RNA sequencing or phosphoproteomics to compare downstream targets (e.g., mTOR, Keap1-Nrf2) across models, clarifying context-dependent mechanisms .

Bias Mitigation : Apply blinding during histopathological assessments and use standardized scoring systems (e.g., AT8 for tau phosphorylation) to reduce observer bias .

What methodologies ensure rigor in designing behavioral assays for this compound’s cognitive impact studies?

Basic Research Focus

Behavioral tests must align with the targeted pathology. For example:

- Morris Water Maze : Assess spatial memory in Alzheimer’s models, with metrics like escape latency and quadrant dwell time.

- Rotarod Test : Evaluate motor coordination in ALS models, using latency-to-fall as a primary endpoint .

Q. Methodological Considerations

- Standardization : Adopt protocols from the NIH Toolbox or ARRIVE guidelines to enhance reproducibility.

- Environmental Controls : Maintain consistent lighting, noise levels, and circadian timing across trials to minimize external variability .

How should researchers address variability in pharmacokinetic data for this compound across species?

Advanced Research Focus

Interspecies differences in metabolism (e.g., cytochrome P450 activity) can alter drug efficacy.

Allometric Scaling : Use body surface area or metabolic rate to extrapolate doses from rodents to primates, adjusting for plasma protein binding differences .

Compartmental Modeling : Employ non-linear mixed-effects modeling (NONMEM) to predict tissue-specific exposure, integrating covariates like age, sex, and renal/hepatic function .

Cross-Species Biomarkers : Validate target engagement using conserved biomarkers (e.g., CSF p62 levels) to ensure translational relevance .

What strategies optimize this compound’s bioavailability in CNS-targeted delivery?

Advanced Research Focus

Enhancing blood-brain barrier (BBB) penetration requires multi-modal approaches:

Prodrug Design : Modify this compound’s structure with lipophilic moieties (e.g., ester prodrugs) to improve passive diffusion.

Nanocarriers : Use lipid-based nanoparticles (LNPs) or exosomes functionalized with transferrin receptors to active transport across BBB .

Intranasal Administration : Test direct CNS delivery routes, measuring drug concentrations in olfactory bulb and cortex via LC-MS/MS .

How can researchers validate this compound’s selectivity for the p62-ZZ domain over related domains?

Q. Basic Research Focus

- Competitive Binding Assays : Use surface plasmon resonance (SPR) with recombinant proteins (e.g., ZZ domain vs. PB1 or UBA domains) to calculate dissociation constants (Kd) .

- CRISPR-Cas9 Knockouts : Generate p62-deficient cell lines and reintroduce ZZ-domain mutants to confirm rescue of autophagy flux via Western blot .

What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Q. Advanced Research Focus

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and maximal efficacy (Emax).

- Bayesian Hierarchical Modeling : Account for inter-study heterogeneity in multi-center trials, using Markov chain Monte Carlo (MCMC) methods .

- Sensitivity Analysis : Test robustness of conclusions by varying assumptions (e.g., exclusion of outliers) .

How should ethical considerations shape this compound’s preclinical testing protocols?

Q. Basic Research Focus

- 3Rs Compliance : Adopt in silico models (e.g., molecular docking) to reduce animal use. For in vivo studies, minimize cohort sizes via power analysis .

- Endpoint Humane Criteria : Predefine euthanasia thresholds (e.g., >20% weight loss, paralysis) and monitor daily .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.